

# Head-to-Head Comparison of Amlodipine and Lercanidipine on Renal Function

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals.

The selection of antihypertensive agents for patients with or at risk of renal impairment requires careful consideration of their impact on renal hemodynamics and proteinuria. Both **amlodipine** and lercanidipine are dihydropyridine calcium channel blockers (CCBs) widely used in the management of hypertension. However, emerging evidence suggests potential differences in their renal-protective effects. This guide provides a detailed head-to-head comparison of **amlodipine** and lercanidipine on renal function, supported by experimental data from key clinical studies.

## Mechanism of Action: A Differential Effect on Glomerular Arterioles

The primary difference in the renal effects of **amlodipine** and lercanidipine is thought to stem from their distinct actions on the afferent and efferent glomerular arterioles. While both drugs cause vasodilation, lercanidipine is suggested to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles.[1][2][3] This dual action helps to maintain or reduce intraglomerular pressure, which is a key factor in the progression of renal damage. In contrast, older-generation CCBs like **amlodipine** are believed to primarily dilate the afferent arteriole, which can lead to an increase in intraglomerular pressure.[3] Lercanidipine's unique effect on renal hemodynamics may contribute to its renal-protective properties, even when used as monotherapy, whereas **amlodipine**'s renal protection is more pronounced when combined with renin-angiotensin system blockers (RASBs).[1]





Click to download full resolution via product page

Figure 1. Differential effects on glomerular arterioles.

## **Quantitative Comparison of Renal Function Parameters**

Several clinical studies have directly compared the effects of **amlodipine** and lercanidipine on key markers of renal function. The following tables summarize the quantitative data from these studies.

Table 1: Effect on Albuminuria



| Study                     | Drug<br>Combination             | Duration                  | Change in<br>Albuminuria<br>(mg/24h) from<br>Baseline | p-value |
|---------------------------|---------------------------------|---------------------------|-------------------------------------------------------|---------|
| RED LEVEL<br>Study        | Lercanidipine +<br>Enalapril    | 3 months                  | -162.5                                                | 0.0439  |
| 6 months                  | -425.8                          | 0.0010                    | _                                                     |         |
| 12 months                 | -329.0                          | 0.0011                    |                                                       |         |
| Amlodipine +<br>Enalapril | 12 months                       | Not significantly changed | -                                                     |         |
| DIAL Study                | Lercanidipine<br>(10-20 mg/day) | 9-12 months               | -17.4 μ g/min                                         | <0.05   |
| Ramipril (5-10<br>mg/day) | 9-12 months                     | -19.7 μ g/min             | <0.05                                                 |         |

Note: The DIAL study compared lercanidipine to ramipril, not directly to **amlodipine**, but is included to show lercanidipine's effect on albuminuria.

Table 2: Effect on Other Renal Parameters (RED LEVEL Study)

| Parameter                                   | Drug Combination             | Duration              | Outcome               |
|---------------------------------------------|------------------------------|-----------------------|-----------------------|
| Serum Creatinine                            | Lercanidipine +<br>Enalapril | 12 months             | No significant change |
| Amlodipine + Enalapril                      | 12 months                    | No significant change |                       |
| Creatinine Clearance                        | Lercanidipine +<br>Enalapril | 12 months             | No significant change |
| Amlodipine + Enalapril                      | 12 months                    | No significant change |                       |
| Estimated Glomerular Filtration Rate (eGFR) | Lercanidipine +<br>Enalapril | 12 months             | No significant change |
| Amlodipine + Enalapril                      | 12 months                    | No significant change |                       |



#### **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

RED LEVEL Study (REnal Disease: LErcanidipine Valuable Effect on urine protein Losses)

- Study Design: A 12-month, prospective, multi-center, randomized, open-label, blindedendpoint (PROBE) study.
- Participants: Hypertensive patients with albuminuria.
- Intervention: Patients were randomized to receive either a combination of lercanidipine and enalapril or amlodipine and enalapril.
- Main Outcome Measures: The primary endpoints were changes in renal function parameters, including albuminuria, serum creatinine, creatinine clearance, and estimated glomerular filtration rate (eGFR). Blood pressure was also monitored.
- Data Collection: Renal function parameters and blood pressure were measured at baseline and at 3, 6, and 12 months.

DIAL Study (Diabete, Ipertensione, Albuminuria, Lercanidipina)

- Study Design: A 9-12 month, randomized clinical trial.
- Participants: Patients with type 2 diabetes, mild to moderate hypertension, and persistent microalbuminuria.
- Intervention: Patients were randomized to receive either lercanidipine (10-20 mg/day) or ramipril (5-10 mg/day).
- Main Outcome Measures: The primary outcome was the change in the urinary albumin excretion rate.





Click to download full resolution via product page

**Figure 2.** RED LEVEL study experimental workflow.



### **Summary of Findings**

The available evidence from head-to-head comparison studies suggests that while both amlodipine and lercanidipine are effective antihypertensive agents, lercanidipine, particularly in combination with an ACE inhibitor, may offer superior benefits in reducing albuminuria in hypertensive patients. The RED LEVEL study demonstrated a significant reduction in albuminuria with the lercanidipine-enalapril combination, an effect not observed with the amlodipine-enalapril combination. Both treatment regimens showed comparable blood pressure control and did not significantly affect other renal parameters like serum creatinine and eGFR over the study period.

The proposed mechanism for lercanidipine's enhanced anti-albuminuric effect is its ability to dilate both afferent and efferent glomerular arterioles, thereby mitigating increases in intraglomerular pressure. This contrasts with **amlodipine**'s primary action on the afferent arteriole.

For researchers and drug development professionals, these findings highlight the potential of third-generation dihydropyridine CCBs like lercanidipine in the management of hypertension in patients with renal complications. Further investigation into the long-term renal outcomes and the precise molecular mechanisms underlying these differences is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 2. Lercanidipine in the Management of Hypertension: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- To cite this document: BenchChem. [Head-to-Head Comparison of Amlodipine and Lercanidipine on Renal Function]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1666008#head-to-head-comparison-of-amlodipine-and-lercanidipine-on-renal-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com